2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
The compound “2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains a furan ring, a 1,2,4-triazole ring, and a sulfanyl acetic acid group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . 1,2,4-Triazole is another type of heterocyclic compound that consists of a five-membered ring containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and 1,2,4-triazole rings, along with the ethyl, sulfanyl, and acetic acid groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its constituent groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
1. Heterocyclic Compound Synthesis
The compound , as part of the furan and triazole families, has significant importance in the synthesis of heterocyclic compounds. Furan derivatives, including the one mentioned, play a crucial role in the synthesis of monomers, polymers, and other materials derived from plant biomass, potentially serving as an alternative to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017). Additionally, triazole derivatives have been recognized for their broad range of biological activities, further emphasizing the importance of this compound in the development of new drugs with diverse biological activities (Ferreira et al., 2013).
2. Role in Medicinal Chemistry
The compound's derivatives, specifically furanyl-substituted nucleobases, nucleosides, and their analogues, are significant in medicinal chemistry. They are crucial for bioisosteric replacement in drug design, affecting activities and selectivity in various pharmacological targets (Ostrowski, 2022). Furthermore, the synthesis of 1,2,4-triazole derivatives is directed towards creating biologically active substances with antimicrobial, antifungal, and other medicinal properties, highlighting the compound's relevance in pharmaceutical research (Ohloblina, 2022).
3. Industrial and Environmental Applications
The derivatives of the compound are also used in industrial applications, such as the synthesis of corrosion inhibitors for metallic surfaces in acidic solutions. The presence of heteroatoms in these molecules, including sulfur from the compound's sulfanyl group, makes them efficient for preventing metal corrosion (Goyal et al., 2018). Moreover, the compound's derivatives, being part of the furan family, contribute to health benefits such as antioxidant and anti-inflammatory activities, though the balance between benefits and risks in specific contexts like diabetes and renal health is still under study (Xu et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
It is known that furan derivatives can interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to influence a broad spectrum of biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have a broad spectrum of biological activities .
Action Environment
It is generally recommended to handle and store such compounds in a dry, cool, and well-ventilated place .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDQSHRGTJXAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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